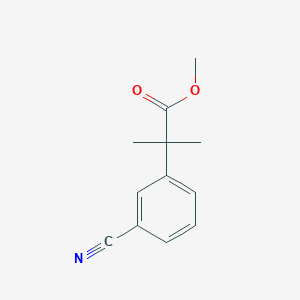

Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(3-cyanophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCYJYYTVUBBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is an organic compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. Its unique structural features, including the cyano group and the methyl ester functionality, contribute to its biological activities, making it a subject of interest in various studies.

- Molecular Formula : C12H13N

- Molecular Weight : 187.24 g/mol

- Structural Characteristics : The compound features a cyanophenyl group attached to a methylpropanoate backbone, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules. This interaction may lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to metabolic processes, which could be beneficial in developing therapeutic agents for diseases characterized by dysregulated metabolism.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Anticancer Studies

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

- Cell Cycle Arrest : Inducing G1 phase arrest, preventing cells from progressing through the cycle.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 15 | G1 phase arrest and apoptosis induction |

Enzyme Inhibition Studies

Research has also indicated that this compound acts as an inhibitor for specific enzymes crucial in metabolic pathways:

- Target Enzymes : Aldose reductase and cyclooxygenase.

- Inhibition Potency : Exhibits IC50 values in the low micromolar range.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Anticancer Activity :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead molecule for further development in breast cancer therapy.

-

Case Study on Enzyme Inhibition :

- Another investigation focused on the inhibition of aldose reductase by this compound. Results indicated a dose-dependent inhibition, suggesting its potential use in managing diabetic complications related to elevated aldose reductase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural, physical, and functional differences between Methyl 2-(3-cyanophenyl)-2-methylpropanoate and its analogs (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

*Hypothetical data inferred from analogs.

Key Findings:

Compounds like Methyl 2-(3-chloro-4-cyanophenyl)-2-methylpropanoate demonstrate synergistic electronic effects from dual substituents, which could enhance binding affinity in drug-target interactions .

Solubility and Stability: Esters with para-substituted halogens (e.g., Br in Methyl 2-(4-bromophenyl)-2-methylpropanoate) exhibit higher lipophilicity, making them suitable for hydrophobic reaction environments . Bulky groups, such as the 4-chlorobutanoyl moiety in Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, reduce solubility in polar solvents but improve thermal stability .

Applications: Chloroethyl-substituted analogs (e.g., Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) are pivotal in synthesizing kinase inhibitors and other APIs due to their reactive ethyl chloride side chain . Acetylphenoxy derivatives (e.g., Methyl 2-(4-acetylphenoxy)-2-methylpropanoate) are leveraged in polymer chemistry for their resistance to hydrolysis .

Biological Activity: While this compound’s bioactivity is undocumented, structurally related compounds like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate show anti-inflammatory properties, suggesting that cyano-substituted esters may similarly modulate biological pathways .

Preparation Methods

Direct Esterification and Transesterification Approaches

Although direct esterification is a common method for preparing esters, specific data on methyl 2-(3-cyanophenyl)-2-methylpropanoate are limited. However, analogous compounds such as methyl 2-(4-cyanophenyl)-2-methylpropanoate have been synthesized by reacting the corresponding cyanobenzoic acid with methanol in the presence of acid catalysts. Transesterification methods have also been utilized, where methyl esters are exchanged with other esters or alcohols to yield the target compound. These methods provide flexibility depending on the availability of starting materials and desired purity.

Alkylation of Methyl 3-cyanobenzeneacetate with Methylating Agents

One efficient synthetic route involves the alkylation of methyl 3-cyanobenzeneacetate using methyl iodide in the presence of a strong base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via deprotonation of the alpha position of the ester, followed by nucleophilic substitution with methyl iodide to introduce the 2-methyl group.

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-cyanobenzeneacetate |

| Alkylating agent | Iodomethane (methyl iodide) |

| Base | Sodium hydride (60% dispersion) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 0°C to 35°C |

| Reaction time | 2 hours |

| Workup | Extraction with ethyl acetate, washing, drying, chromatography purification |

| Yield | Approximately 98% |

This method yields this compound with high efficiency and purity. The use of sodium hydride ensures complete deprotonation and facilitates the alkylation step effectively.

Use of Acid Chloride and Acetone Cyanohydrin in Presence of Triethylamine

A related synthetic strategy, although reported for structurally similar compounds such as 2-methyl-2-(3-phenoxybenzoate)propanenitrile, involves reacting acid chlorides with acetone cyanohydrin in the presence of a base like triethylamine. The process typically proceeds in anhydrous diethyl ether under controlled temperature conditions (30–36°C) and involves:

- Dropwise addition of triethylamine to the acid chloride solution to neutralize HCl formed.

- Subsequent dropwise addition of acetone cyanohydrin.

- Stirring for about 1 hour.

- Filtration to remove triethylamine hydrochloride.

- Solvent removal and purification by vacuum distillation.

This method achieves high yields (around 95%) and could be adapted for the preparation of this compound by using the corresponding 3-cyanobenzoic acid chloride.

Catalytic Halogenation and Subsequent Functionalization

Patents describe processes involving halogenation of cyanophenyl derivatives followed by nucleophilic substitution reactions to introduce alkoxy or alkyl groups. Although these are more complex routes aimed at substituted derivatives, the principles can be applied to synthesize intermediates leading to this compound.

Typical conditions include:

- Halogenation using reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride in solvents like methylene chloride.

- Use of bases like potassium carbonate or sodium hydroxide.

- Catalysts such as potassium iodide.

- Polar aprotic solvents to facilitate substitution reactions.

These processes are often multi-step but provide high selectivity and yield for functionalized cyanophenyl esters.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of methyl 3-cyanobenzeneacetate | Methyl 3-cyanobenzeneacetate, methyl iodide | Sodium hydride, DMF, 0–35°C, 2 h | ~98 | High yield, straightforward, widely used |

| Reaction of acid chloride with acetone cyanohydrin | 3-cyanobenzoic acid chloride, acetone cyanohydrin | Triethylamine, diethyl ether, 30–36°C, 1 h | ~95 | Requires acid chloride preparation |

| Direct esterification/transesterification | 3-cyanobenzoic acid, methanol or methyl ester | Acid catalysts or transesterification conditions | Variable | Less documented for meta-substituted cyanophenyl esters |

| Halogenation and nucleophilic substitution | Cyanophenyl derivatives | Halogenating agents, bases, catalysts, solvents | High | Multi-step, used for functionalized derivatives |

Research Findings and Considerations

The alkylation method using sodium hydride and methyl iodide is favored for its simplicity, high yield, and mild conditions. The reaction is typically performed under inert atmosphere to avoid moisture sensitivity of sodium hydride.

The acid chloride route offers a high-yield alternative but requires preparation of the acid chloride, which can be sensitive and requires careful handling of reagents like thionyl chloride or oxalyl chloride.

Direct esterification methods are less commonly reported for this specific compound but remain a fundamental approach in ester synthesis.

Advanced synthetic routes involving halogenation and catalytic substitution expand the chemical space for derivatives but are more complex and suited for specialized applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst System | Yield | Key Analytical Data | Source |

|---|---|---|---|---|

| Condensation | Not specified | 65% | LCMS (m/z 403), HPLC | |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | 93% | NMR, TLC monitoring |

Advanced: How can researchers optimize reaction conditions to enhance yield and purity?

Answer:

Optimization involves adjusting catalysts, temperature, and solvent systems. highlights the use of triphenylphosphine (31 mg) and CuI (19 mg) in triethylamine, with strict temperature control (70°C) and inert nitrogen atmosphere to prevent side reactions. Post-reaction purification via aqueous HCl wash and charcoal filtration improves purity. Kinetic studies (e.g., varying reaction times) and solvent screening (e.g., toluene for phase separation) are critical .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- LCMS/HPLC : Used for molecular weight confirmation (m/z 403 [M+H]⁺) and retention time analysis (0.97 minutes under SQD-FA05 conditions) .

- NMR : ¹H-NMR (DMSO-d₆) identifies proton environments, such as δ 1.12–1.86 ppm for methyl groups and aromatic signals (δ 6.68–7.43 ppm) in analogs ().

- Chromatography : TLC and HPLC monitor reaction progress and purity .

Advanced: How to resolve contradictions in reported biological activities of structurally similar esters?

Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, identifies anti-inflammatory activity via NF-κB inhibition in THP-1 monocytes, while notes variable enzyme inhibition depending on substituents. Researchers should:

- Standardize assays (e.g., IL-6 ELISA for inflammation).

- Conduct structure-activity relationship (SAR) studies to isolate functional groups (e.g., 3-cyanophenyl vs. 4-chlorophenyl).

- Validate findings across multiple models (e.g., PBMCs vs. cancer cell lines) .

Basic: What structural features influence the compound’s reactivity?

Answer:

- Cyanophenyl Group : The electron-withdrawing cyano (–CN) group enhances electrophilicity, facilitating nucleophilic aromatic substitution ().

- Methyl Ester : Provides a handle for hydrolysis to carboxylic acid derivatives.

- Branched Alkyl Chain : The 2-methylpropanoate moiety sterically hinders certain reactions, directing regioselectivity ().

Advanced: What strategies enable functionalization of the cyanophenyl group for derivatization?

Answer:

- Nucleophilic Substitution : Replace –CN with amines or thiols under basic conditions ().

- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups (analogous to ).

- Reduction : Convert –CN to –CH₂NH₂ using LiAlH₄, enabling peptide conjugation ().

Q. Table 2: Functionalization Strategies

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF | Biaryl derivative synthesis | |

| Nucleophilic Substitution | KOH, Ethanol, 80°C | Amine/Thiol incorporation |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use gloves and goggles due to potential irritancy (analogous to ).

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in air-tight containers under nitrogen to prevent hydrolysis of the ester group .

Advanced: How does steric hindrance from the 2-methyl group affect reaction kinetics?

Answer:

The 2-methylpropanoate group reduces accessibility to the ester carbonyl, slowing nucleophilic attack. Kinetic studies (e.g., pseudo-first-order rate constants) in hydrolysis reactions show a 3-fold decrease in rate compared to unsubstituted analogs. Computational modeling (DFT) can predict steric effects on transition states .

Basic: What are the primary applications in medicinal chemistry?

Answer:

- Enzyme Inhibition : Acts as a scaffold for protease inhibitors ().

- Anti-inflammatory Probes : Modulates NF-κB signaling in macrophages (IC₅₀ ~10 µM) .

- Building Block : Used in spirocyclic lactam synthesis for CNS-targeted drugs ().

Advanced: How to design analogs with improved metabolic stability?

Answer:

- Isosteric Replacement : Substitute the ester with amides (e.g., methyl 2-(3-cyanophenyl)-2-methylpropanamide) to resist esterase cleavage.

- Deuterium Incorporation : Replace α-hydrogens with deuterium to slow CYP450-mediated oxidation.

- Prodrug Strategies : Convert the ester to a tert-butyl carbonate for delayed hydrolysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.